molecular formula C9H14N4O3 B3030400 2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid CAS No. 9001-99-4

2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid

Cat. No.: B3030400
CAS No.: 9001-99-4
M. Wt: 226.23 g/mol
InChI Key: CQOVPNPJLQNMDC-UHFFFAOYSA-N
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Description

2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid is a compound that features both an imidazole ring and an amino acid structure

Mechanism of Action

“Nuclease, ribo-”, also known as “2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid” or “L-HISTIDINE, N-beta-ALANYL-”, is a type of nuclease that catalyzes the degradation of RNA into smaller components .

Target of Action

The primary targets of “Nuclease, ribo-” are RNA molecules. Ribonucleases play key roles in the maturation of all RNA molecules, both messenger RNAs that carry genetic material for making proteins and non-coding RNAs that function in varied cellular processes .

Mode of Action

“Nuclease, ribo-” interacts with its RNA targets by cleaving the phosphodiester bonds between nucleotides of RNA, thus degrading RNA into smaller components . This interaction results in changes in the RNA molecules, leading to their maturation or degradation .

Biochemical Pathways

The action of “Nuclease, ribo-” affects the RNA degradation pathway, an essential process in all organisms. This pathway involves the degradation of RNA that is no longer required, and the maturation of all RNA molecules . Active RNA degradation systems are the first defense against RNA viruses and provide the underlying machinery for more advanced cellular immune strategies such as RNAi .

Pharmacokinetics

It is known that the stability of ribosomal particles and the complete conversion of polysomes to monosomes are critical in the action of ribonucleases .

Result of Action

The action of “Nuclease, ribo-” results in the degradation of RNA into smaller components. This process is essential for clearing cellular RNA that is no longer required, and for the maturation of all RNA molecules . The end result of this action is a properly matured, functional RNA, or mononucleotides which are used in new RNA synthesis .

Action Environment

The action, efficacy, and stability of “Nuclease, ribo-” can be influenced by various environmental factors. For instance, all intracellular RNAs are protected from RNase activity by a number of strategies including 5’ end capping, 3’ end polyadenylation, formation of an RNA·RNA duplex, and folding within an RNA protein complex . Another mechanism of protection is ribonuclease inhibitor (RI), which binds to certain ribonucleases with high affinity . RI is used in most laboratories that study RNA to protect their samples against degradation from environmental RNases .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur to form the imidazole ring . The amino acid side chain can then be introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Imidazole: A simple aromatic ring with nitrogen atoms.

    Histamine: A biogenic amine derived from histidine.

Uniqueness

2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid is unique due to its combination of an imidazole ring and an amino acid structure, which allows it to participate in a wide range of chemical and biological interactions. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOVPNPJLQNMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861860
Record name beta-Alanylhistidine
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Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
Record name Ribonuclease
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CAS No.

108333-82-0, 305-84-0, 9001-73-4, 9001-99-4
Record name β-Alanylhistidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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